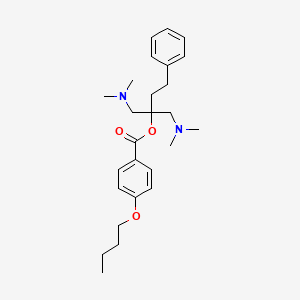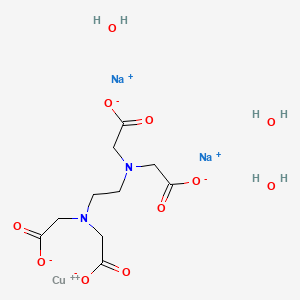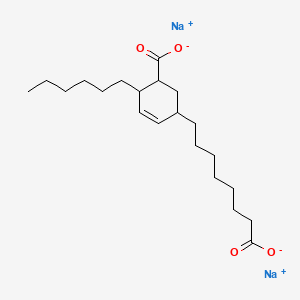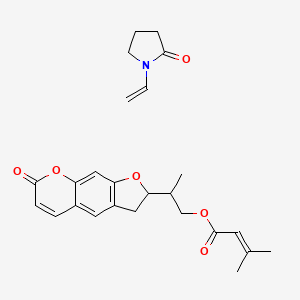![molecular formula C9H15Cl6O4P B13767921 Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate CAS No. 68460-03-7](/img/structure/B13767921.png)
Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate is an organophosphate compound with the molecular formula C9H15Cl6O4P and a molecular weight of 430.905 . It is also known by other names such as bis(1,3-dichloro-2-propyl)-2,3-dichloro-1-propyl phosphate and phosphoric acid, bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl ester . This compound is primarily used as a flame retardant in various industrial applications.
Preparation Methods
The synthesis of bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate involves the reaction of 2-chloro-1-(chloromethyl)ethanol with 2,3-dichloropropanol in the presence of phosphoric acid . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the esterification process. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield.
Chemical Reactions Analysis
Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions may result in the formation of less chlorinated compounds.
Substitution: Halogen substitution reactions can occur, leading to the formation of different organophosphate compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Mechanism of Action
The mechanism of action of bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate involves its interaction with cellular components, leading to the inhibition of certain enzymes and disruption of metabolic pathways . The compound’s molecular targets include enzymes involved in phosphorylation processes, which are critical for cellular signaling and energy metabolism. The pathways affected by this compound are primarily related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate is unique compared to other similar organophosphate compounds due to its specific chemical structure and properties. Similar compounds include:
Tris(2-chloroethyl) phosphate (TCEP): Another flame retardant with similar applications but different chemical properties.
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): A related compound with similar uses but different reactivity and toxicity profiles.
The uniqueness of this compound lies in its specific halogenation pattern and its effectiveness as a flame retardant.
Properties
CAS No. |
68460-03-7 |
|---|---|
Molecular Formula |
C9H15Cl6O4P |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
bis(1,3-dichloropropan-2-yl) 2,3-dichloropropyl phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(15)6-17-20(16,18-8(2-11)3-12)19-9(4-13)5-14/h7-9H,1-6H2 |
InChI Key |
PLUXGFREPRMQHY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)Cl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


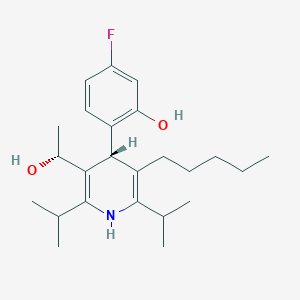

![Dipotassium;5-(4-phenyltriazol-2-yl)-2-[2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13767849.png)
![6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B13767855.png)
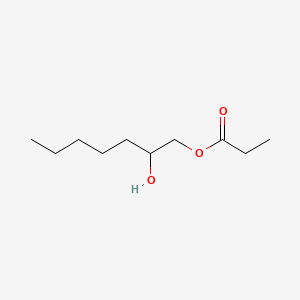
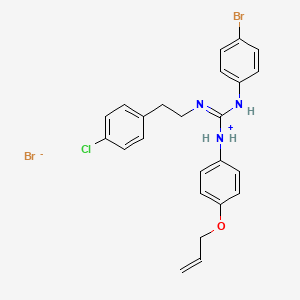
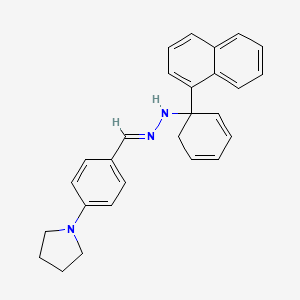
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)
![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)
